molecular formula C10H7N3O4S B12309283 methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate

methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate

Cat. No.: B12309283
M. Wt: 265.25 g/mol
InChI Key: LVRHKKSAXKLFDG-KHPPLWFESA-N
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Description

Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate is a complex organic compound with a unique structure that includes a nitro group, a dioxoisoindole moiety, and a carboximidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dioxoisoindole derivative with a nitro-substituted reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or carboximidothioate groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Solvents such as ethanol, methanol, or dimethyl sulfoxide are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds.

Scientific Research Applications

Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxoisoindole moiety can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate: Shares a similar structural motif but differs in the functional groups attached.

    Azoxystrobin: A methoxyacrylate analog with similar chemical properties but different applications.

Uniqueness

Methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate is unique due to its combination of a nitro group, dioxoisoindole moiety, and carboximidothioate group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate

InChI

InChI=1S/C10H7N3O4S/c1-18-10(11-13(16)17)12-8(14)6-4-2-3-5-7(6)9(12)15/h2-5H,1H3/b11-10-

InChI Key

LVRHKKSAXKLFDG-KHPPLWFESA-N

Isomeric SMILES

CS/C(=N\[N+](=O)[O-])/N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CSC(=N[N+](=O)[O-])N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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